![molecular formula C12H19N3O3S B5668239 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine](/img/structure/B5668239.png)
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds bearing the 1,3,4-oxadiazole moiety, including variations like the specified compound, typically involves multi-step processes. These processes often start with the conversion of organic acids into corresponding esters, followed by hydrazides and then to 5-substituted-1,3,4-oxadiazole derivatives. The final target compounds are usually achieved by reacting these derivatives with appropriate piperidine precursors in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3,4-oxadiazole and piperidine groups is characterized by various spectroscopic techniques, including NMR, IR, and sometimes X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule, providing insights into its potential chemical behavior and interactions (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Compounds in this category can participate in a variety of chemical reactions, primarily due to the reactive nature of the 1,3,4-oxadiazole ring and the piperidine moiety. These reactions include nucleophilic substitutions and the formation of complexes with biological molecules, which are crucial for their biological activities. The presence of different substituents can significantly alter their chemical properties, affecting their reactivity and interactions with other molecules.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For instance, the introduction of a cyclopropyl group and a methylsulfonyl moiety can impact the compound's solubility in various solvents, which is essential for its application in biological studies (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. The 1,3,4-oxadiazole ring confers a degree of electron-withdrawing capacity, influencing the compound's reactivity. Similarly, the piperidine ring, depending on its substitution pattern, can offer nucleophilic sites for reactions (Fletcher et al., 2002).
properties
IUPAC Name |
2-cyclopropyl-5-[3-(methylsulfonylmethyl)piperidin-1-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-19(16,17)8-9-3-2-6-15(7-9)12-14-13-11(18-12)10-4-5-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIFYWVSYXADFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCN(C1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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